molecular formula C8H7BrF3N B13106991 5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine

5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine

Cat. No.: B13106991
M. Wt: 254.05 g/mol
InChI Key: RRPSGPDQODNAGN-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine is an organic compound characterized by the presence of a bromine atom, a trifluoroethyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine typically involves the bromination of 2-(2,2,2-trifluoroethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or column chromatography, are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can undergo reduction to form derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine and trifluoroethyl groups contribute to the compound’s reactivity and stability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
  • 2-Fluoro-5-(2,2,2-trifluoroethyl)benzenamine
  • 2-Bromo-5-(2,2,2-trifluoroethyl)aniline

Uniqueness

5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and trifluoroethyl groups enhances its potential for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c9-6-2-1-5(7(13)3-6)4-8(10,11)12/h1-3H,4,13H2

InChI Key

RRPSGPDQODNAGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)CC(F)(F)F

Origin of Product

United States

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